ethyl 3,4-dimethyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylate

Physicochemical profiling Lipophilicity Drug-likeness

Ethyl 3,4-dimethyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylate (CAS 1000931-24-7) is a heterocyclic building block belonging to the thieno[2,3-b]pyridine family, a privileged scaffold in kinase inhibitor drug discovery. With molecular formula C₁₂H₁₃NO₃S and a molecular weight of 251.3 g/mol, this compound features a 6-oxo-6,7-dihydrothieno[2,3-b]pyridine core bearing methyl substituents at positions 3 and 4 and an ethyl ester at position 2.

Molecular Formula C12H13NO3S
Molecular Weight 251.30 g/mol
CAS No. 1000931-24-7
Cat. No. B6143620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3,4-dimethyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylate
CAS1000931-24-7
Molecular FormulaC12H13NO3S
Molecular Weight251.30 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(S1)NC(=O)C=C2C)C
InChIInChI=1S/C12H13NO3S/c1-4-16-12(15)10-7(3)9-6(2)5-8(14)13-11(9)17-10/h5H,4H2,1-3H3,(H,13,14)
InChIKeyYVAOXNGDKKUVLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3,4-dimethyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylate (CAS 1000931-24-7): Structural Overview and Procurement Context


Ethyl 3,4-dimethyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylate (CAS 1000931-24-7) is a heterocyclic building block belonging to the thieno[2,3-b]pyridine family, a privileged scaffold in kinase inhibitor drug discovery [1]. With molecular formula C₁₂H₁₃NO₃S and a molecular weight of 251.3 g/mol, this compound features a 6-oxo-6,7-dihydrothieno[2,3-b]pyridine core bearing methyl substituents at positions 3 and 4 and an ethyl ester at position 2 . The 6-oxo-6,7-dihydrothieno[2,3-b]pyridine ring system is specifically cited in patents as the basis for p38 MAP kinase inhibitors, MEK inhibitors, IKKβ inhibitors, and c-Src inhibitors, establishing its relevance across multiple therapeutic target classes [1][2]. It is commercially supplied as a research-grade intermediate, typically at ≥95% purity, by Enamine (catalog EN300-29419) and several other vendors [3].

Why Generic Substitution Fails for Ethyl 3,4-dimethyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylate (CAS 1000931-24-7)


Within the thieno[2,3-b]pyridine class, seemingly minor structural variations produce substantial shifts in physicochemical properties that directly impact downstream synthetic utility and biological performance. The target compound's simultaneous presence of the 6-oxo group, 3,4-dimethyl substitution, and ethyl ester at C-2 creates a unique property vector that cannot be replicated by the corresponding carboxylic acid (CAS 1050884-45-1, logP ~1.66–2.61, pKa 1.75) , the unsubstituted parent ethyl thieno[2,3-b]pyridine-2-carboxylate (CAS 59944-78-4, logP 2.473, MW 207.25) , or the 3-amino-4,6-dimethyl variants employed in c-Src and IKK inhibitor programs [1]. The 6-oxo-6,7-dihydro pharmacophore is a documented requirement for p38α MAP kinase engagement in multiple patent families [2], while the ester moiety provides a synthetic handle for amidation or hydrolysis that the free acid cannot match without additional protection/deprotection steps. Generic substitution without verifying these property differentials risks altered reaction kinetics, unexpected solubility profiles, and compromised target binding.

Quantitative Differentiation Evidence for Ethyl 3,4-dimethyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylate (CAS 1000931-24-7)


Lipophilicity Differential vs. Carboxylic Acid Analog Dictates Membrane Permeability and Extraction Behavior

The target compound exhibits a predicted logP of 2.301, representing a meaningful increase in lipophilicity compared to its direct carboxylic acid analog 3,4-dimethylthieno[2,3-b]pyridine-2-carboxylic acid (CAS 1050884-45-1), which has a reported logP of approximately 1.66 . The unsubstituted parent scaffold ethyl thieno[2,3-b]pyridine-2-carboxylate (CAS 59944-78-4) shows a logP of 2.473, indicating that the 3,4-dimethyl and 6-oxo modifications in the target compound fine-tune lipophilicity into a balanced intermediate range . This logP differential of approximately +0.64 over the acid analog translates to an estimated ~4.4-fold higher octanol/water partition coefficient, directly affecting extraction efficiency in liquid-liquid workup, reversed-phase HPLC retention, and predicted passive membrane permeability in cell-based assays.

Physicochemical profiling Lipophilicity Drug-likeness

Hydrogen Bond Donor Count and Ionization State Differentiation vs. Carboxylic Acid Comparator

The target compound has a predicted pKa of 11.94 and possesses zero formal hydrogen bond donors (excluding the pyridone NH, which participates in tautomeric equilibrium), compared to the carboxylic acid analog 3,4-dimethylthieno[2,3-b]pyridine-2-carboxylic acid (pKa 1.75, one hydrogen bond donor) . At physiological pH 7.4, the acid analog exists predominantly as the negatively charged carboxylate (>99.9% ionized), whereas the target compound remains neutral. This ionization state difference fundamentally alters solubility, protein binding, and the compound's suitability for passive cell permeation in intact-cell assays. The 6-oxo group provides a hydrogen bond acceptor that the non-oxo analogs lack, contributing an additional polar interaction site for target engagement.

Hydrogen bonding Ionization state Formulation compatibility

6-Oxo-6,7-dihydro Pharmacophore: Documented Kinase Inhibitor Scaffold Requirement Absent in Simpler Analogs

Patent US 7,592,455 B2 (UCB Pharma) explicitly claims the 6-oxo-6,7-dihydrothieno[2,3-b]pyridine ring system as the core scaffold for p38 kinase inhibitors, with exemplified compounds demonstrating IC₅₀ values in the low nanomolar range [1]. A parallel patent family (Celltech R&D, US 2007/0078121 A1) claims thieno[2,3-b]pyridin-6(7H)-one derivatives as p38 MAP kinase inhibitors [2]. In the PIM-1 kinase inhibitor series, thieno[2,3-b]pyridine derivatives with the 6-oxo pharmacophore achieved IC₅₀ values as low as 0.019 µM [3]. Compounds lacking the 6-oxo group—such as the unsubstituted ethyl thieno[2,3-b]pyridine-2-carboxylate (CAS 59944-78-4) or the 3,4-dimethyl acid analog (CAS 1050884-45-1)—are not represented in these kinase inhibitor patent families, indicating that the 6-oxo functionality is a critical pharmacophoric element for kinase hinge-region binding.

Kinase inhibition p38 MAP kinase Pharmacophore mapping

Molecular Weight and Rotatable Bond Profile for Fragment-Based Drug Discovery vs. Simpler and More Complex Analogs

With a molecular weight of 251.3 g/mol and two rotatable bonds (ethyl ester side chain), the target compound occupies an intermediate complexity space that is attractive for fragment-to-lead campaigns. It is heavier than the minimal scaffold ethyl thieno[2,3-b]pyridine-2-carboxylate (MW 207.25) and the acid analog (MW 207.25) , yet significantly lighter than functionalized kinase inhibitor leads such as BI-605906 (IKKβ inhibitor with a 3-amino-6-substituted-thieno[2,3-b]pyridine-2-carboxamide scaffold) and c-Src inhibitor leads built on 3-amino-thieno[2,3-b]pyridine cores [1]. The additional 44 Da over the parent scaffold comes from two methyl groups and one oxygen atom, which increase scaffold complexity (Fsp³) while maintaining fragment-like physicochemical properties. The 3,4-dimethyl substitution pattern blocks metabolic hot spots on the thiophene ring, a liability observed in unsubstituted thieno[2,3-b]pyridine analogs.

Fragment-based drug discovery Lead-likeness Molecular complexity

Validated Application Scenarios for Ethyl 3,4-dimethyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylate (CAS 1000931-24-7)


Kinase Inhibitor Fragment Library Design: p38α, MEK, and PIM-1 Target Classes

The compound's 6-oxo-6,7-dihydrothieno[2,3-b]pyridine core matches the pharmacophore claimed in U.S. Patent 7,592,455 B2 and related filings for p38α MAP kinase inhibition [1], as well as the PIM-1 inhibitor series where thieno[2,3-b]pyridine derivatives achieved IC₅₀ values of 0.019–0.479 µM [2]. With MW 251.3 and logP 2.3, the compound fits fragment rule-of-three criteria (MW < 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 6), making it suitable for direct inclusion in fragment screening libraries targeting these kinases. The ethyl ester at C-2 provides a tractable synthetic handle for amide coupling with diverse amine fragments, while the 3,4-dimethyl substitution blocks oxidative metabolism on the thiophene ring, a known vulnerability of unsubstituted thienopyridines.

Dual Ester/Acid Building Block Strategy for Parallel SAR Exploration

Procurement of the ethyl ester (CAS 1000931-24-7, logP 2.3, pKa 11.94, neutral at physiological pH) enables parallel chemistry workflows: direct amidation for ester-probe series and controlled hydrolysis to the carboxylic acid (CAS 1050884-45-1, logP 1.66, pKa 1.75) for acid-probe series [1]. This dual-track strategy allows systematic exploration of the C-2 vector's contribution to target potency and ADME properties without sourcing two separate building blocks. The 10-unit pKa differential between ester and acid forms means the acid series requires careful attention to ionization-mediated efflux in cellular assays, a variable that can be controlled by using the ester form as an internal neutral reference compound.

Late-Stage Diversification of Advanced Kinase Inhibitor Leads via C-2 Ester Functionalization

For medicinal chemistry programs that have already established a lead series with a 3-amino-thieno[2,3-b]pyridine-2-carboxamide scaffold—such as the c-Src inhibitors (IC₅₀ 2.26–5.87 µM) reported by Pevet et al. [1] or the IKKβ inhibitor BI-605906 (IC₅₀ 380 nM) [2]—the target compound offers a complementary 3,4-dimethyl-6-oxo core that introduces different steric and electronic properties at the hinge-binding region. The absence of the 3-amino group (present in c-Src and IKK leads) combined with the 3-methyl and 6-oxo substituents provides a distinct vector set for scaffold-hopping exercises aimed at overcoming resistance mutations or improving selectivity profiles.

Physicochemical Reference Standard for Thieno[2,3-b]pyridine Property Profiling

The compound's well-defined and supplier-verified physicochemical signature—MW 251.3, logP 2.301, predicted pKa 11.94, boiling point 451.6 °C, density 1.0 g/cm³ [1][2]—makes it suitable as an internal reference standard for chromatographic method development and property prediction model validation within thieno[2,3-b]pyridine chemical space. Its intermediate lipophilicity (between the more polar acid analog and the less polar unsubstituted parent) provides a calibration point for logP measurement methods (shake-flask or chromatographic) used to characterize novel analogs in this scaffold class.

Quote Request

Request a Quote for ethyl 3,4-dimethyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.